molecular formula C19H16ClN3O4S B2613190 4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid CAS No. 339018-49-4

4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid

Cat. No. B2613190
CAS RN: 339018-49-4
M. Wt: 417.86
InChI Key: PRHQNEQVDQLMFR-LSFURLLWSA-N
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Description

This compound is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important in various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including this compound, is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 634.2±65.0 °C .

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial Agents : Compounds synthesized from related structures, like formazans from Mannich base of thiadiazole derivatives, have shown moderate antimicrobial activity against bacterial and fungal strains, indicating potential for the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

  • Anticancer and Antitubercular Activities : Azomethines and thiazolidinones derived from related chemical frameworks have demonstrated in vitro growth-inhibiting activity against several microbes and have been screened for antitubercular activity, highlighting their potential in treating infectious diseases and cancer (Hirpara, Parekh, & Parekh, 2003).

  • Anti-corrosion Potential : Thiazole hydrazones have been studied for their potential in inhibiting mild steel corrosion in acidic media, suggesting applications in materials science and engineering to enhance the longevity of metal structures (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Chemical Synthesis and Characterization

  • Synthesis of Complex Molecules : Research has been conducted on synthesizing and characterizing new compounds with potential bioactive properties, such as zinc phthalocyanine derivatives, which have high singlet oxygen quantum yields, making them candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Novel Arylhydrazones : The synthesis and antimicrobial activity of novel arylhydrazones of methylene active compounds have been explored, indicating their potential in developing new antimicrobial agents (Kandhavelu, Paturu, Mizar, Mahmudov, Kopylovich, Karp, Yli-Harja, Pombeiro, & Ribeiro, 2012).

Future Directions

Thiazoles have shown diverse biological activities, making them a promising scaffold for the development of new bioactive molecules . Future research could focus on synthesizing compounds containing the thiazole ring with variable substituents and evaluating their biological activities .

Mechanism of Action

properties

IUPAC Name

4-[(2E)-2-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-26-17-8-12(2-7-16(17)27-11-15-10-21-19(20)28-15)9-22-23-14-5-3-13(4-6-14)18(24)25/h2-10,23H,11H2,1H3,(H,24,25)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHQNEQVDQLMFR-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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